4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a morpholinomethyl moiety at position 3. This compound is synthesized via nucleophilic substitution or cyclization reactions involving thiosemicarbazides or thiol intermediates under alkaline conditions . Its structural uniqueness lies in the combination of a flexible morpholine group and a rigid triazole-thiol system, which may influence solubility, bioavailability, and bioactivity.
Properties
Molecular Formula |
C9H16N4OS |
|---|---|
Molecular Weight |
228.32 g/mol |
IUPAC Name |
4-ethyl-3-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H16N4OS/c1-2-13-8(10-11-9(13)15)7-12-3-5-14-6-4-12/h2-7H2,1H3,(H,11,15) |
InChI Key |
INZQZAYXCYGKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 4-ethyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with morpholine and formaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halides or other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the morpholine moiety.
Scientific Research Applications
4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives. It features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of a thiol group (-SH) at the 3-position of the triazole ring enhances its reactivity and biological activity, and the morpholinyl group contributes to the compound's solubility and potential interaction with biological targets. This compound is notable for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various synthetic pathways. Key reactions include:
- Alkylation
- Acylation
- Oxidation
- Cycloaddition
These reactions highlight the compound's versatility in organic synthesis and its potential for further chemical modifications.
Biological Properties
Research indicates that compounds in the 1,2,4-triazole family exhibit various pharmacological activities, including:
- Antimicrobial
- Anticancer
- Antiviral
- Anticonvulsant
- Anti-inflammatory
Synthesis Methods
Several methods exist for synthesizing this compound. Common synthetic routes include:
- Multi-component reactions
- Thiolation of triazoles
- Cyclization reactions
These methods are essential for producing the compound efficiently while maintaining high purity levels.
Applications
The applications of this compound are diverse:
- Drug Discovery : Act as building blocks for synthesizing new pharmaceutical candidates.
- Agrochemicals : Used in the synthesis of pesticides and herbicides.
- Material Science : Employed in the production of specialty chemicals and polymers.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies typically employ techniques such as:
- Molecular docking
- Spectroscopy
- Cell-based assays
Findings from these studies contribute valuable insights into the mechanism of action and therapeutic potential of this compound.
Structural Analogues
Several compounds share structural similarities with this compound. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(phenyl)-1,2,4-triazole-3-thiol | Structure | Exhibits strong antimicrobial activity |
| 5-(benzyl)-1,2,4-triazole | Structure | Known for anticancer properties |
| 4-amino-5-(thioether)-1,2,4-triazole | Structure | Potential application as an antifungal agent |
Mechanism of Action
The mechanism of action of 4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins or enzymes that require metal cofactors. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, thereby affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
- Morpholine vs.
- Electron-Donating Groups : The thiol (-SH) and morpholine groups in the target compound may enhance antioxidant activity, as electron-donating substituents like -NH₂ and -SH correlate with improved free radical scavenging in triazole-thiols .
Key Observations:
Biological Activity
The compound 4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on various research findings.
Molecular Characteristics
- Molecular Formula : C₉H₁₆N₄OS
- Molecular Weight : 228.32 g/mol
- Structural Features :
- Contains a triazole ring with three nitrogen atoms.
- A thiol group (-SH) at the 3-position enhances reactivity and biological activity.
- Morpholinyl group increases solubility and interaction potential with biological targets.
Synthetic Routes
The synthesis of This compound can be achieved through various methods, including:
- Nucleophilic substitution reactions involving morpholine derivatives.
- Thiol-ene click chemistry , which facilitates the formation of the thiol group under mild conditions.
- Cyclization reactions , which can produce the triazole core from appropriate precursors.
Pharmacological Properties
Research indicates that compounds in the 1,2,4-triazole class exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Studies show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects : Molecular docking studies suggest potential inhibition of COX-1 and COX-2 enzymes, indicating anti-inflammatory properties .
- Anticancer Activity : Similar triazole derivatives have shown cytotoxic effects in various cancer cell lines, suggesting potential for therapeutic applications in oncology .
The mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Receptor Interaction : The morpholine moiety may enhance binding affinity to specific biological receptors.
- Reactive Oxygen Species (ROS) Modulation : Thiol groups are known to interact with ROS, potentially influencing oxidative stress responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(phenyl)-1,2,4-triazole-3-thiol | Structure | Exhibits strong antimicrobial activity |
| 5-(benzyl)-1,2,4-triazole | Structure | Known for anticancer properties |
| 4-amino-5-(thioether)-1,2,4-triazole | Structure | Potential application as an antifungal agent |
The unique combination of the morpholinyl substitution and thiol functionality in This compound enhances its solubility and bioavailability compared to other triazole derivatives.
Study on Antimicrobial Activity
A study conducted on various synthesized derivatives of triazoles demonstrated significant antimicrobial activity against several pathogenic strains. The results indicated that modifications at the thiol position could enhance efficacy against resistant bacterial strains .
Anti-inflammatory Activity Assessment
Molecular docking studies revealed that certain derivatives of this compound exhibited selective binding to COX enzymes. The most promising candidates were found to inhibit COX-1 effectively while showing less affinity for COX-2, suggesting a targeted anti-inflammatory action without typical side effects associated with non-selective NSAIDs .
Anticancer Potential
In vitro studies on cancer cell lines demonstrated that derivatives of This compound showed significant cytotoxicity. The mechanism was linked to apoptosis induction through ROS generation and disruption of mitochondrial function .
Q & A
Q. What interdisciplinary applications emerge from modifying the morpholine and triazole moieties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
